5-Pentafluorophenyl-2,3-dihydro-1H-indole
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Overview
Description
5-Pentafluorophenyl-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentafluorophenyl-2,3-dihydro-1H-indole typically involves the reaction of pentafluorophenylhydrazine with cyclohexanone under acidic conditions. The Fischer indole synthesis is a common method used, where methanesulfonic acid is employed as a catalyst under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for fluorinated indole derivatives often involve large-scale Fischer indole synthesis. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
5-Pentafluorophenyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo-indole derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed.
Major Products Formed
Oxidation: Oxo-indole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
5-Pentafluorophenyl-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Pentafluorophenyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroindole
- 3-Fluoroindole
- 5-Bromoindole
- 5-Chloroindole
Comparison
5-Pentafluorophenyl-2,3-dihydro-1H-indole is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more potent in biological applications compared to other fluorinated indole derivatives .
Properties
Molecular Formula |
C14H8F5N |
---|---|
Molecular Weight |
285.21 g/mol |
IUPAC Name |
5-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H8F5N/c15-10-9(11(16)13(18)14(19)12(10)17)7-1-2-8-6(5-7)3-4-20-8/h1-2,5,20H,3-4H2 |
InChI Key |
NCVUHFXAPILPQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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